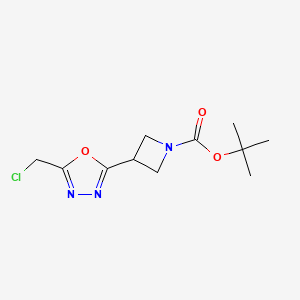

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of functional groups, including an oxadiazole ring, an azetidine ring, and a tert-butyl ester

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid.

Formation of the Azetidine Ring: The azetidine ring can be constructed through cyclization reactions involving appropriate amines and alkyl halides.

Esterification: The final step involves the esterification of the azetidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions, although these are less common.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, thiols, and amines can be used under mild to moderate conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for ester hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.

Hydrolysis Product: The major product of ester hydrolysis is the corresponding carboxylic acid.

科学的研究の応用

Medicinal Chemistry: This compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving the oxadiazole and azetidine moieties.

作用機序

The mechanism of action of tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring is known for its bioisosteric properties, which can mimic the behavior of other functional groups in biological systems.

類似化合物との比較

Tert-butyl 3-(5-(chloromethyl)-1,3,4-thiadiazol-2-yl)azetidine-1-carboxylate: This compound is similar in structure but contains a thiadiazole ring instead of an oxadiazole ring.

Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: This compound features a cyanomethyl group instead of a chloromethyl group.

Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: The presence of the oxadiazole ring and the chloromethyl group in tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate imparts unique reactivity and potential biological activity, distinguishing it from similar compounds.

生物活性

Tert-butyl 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)azetidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a chloromethyl substituent, and an oxadiazole ring. Its molecular formula is C11H16ClN3O3 with a molecular weight of 275.73 g/mol. The oxadiazole moiety is known for its diverse biological activities, which enhances the interest in this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their function. Additionally, the oxadiazole ring may modulate the activity of specific receptors or enzymes involved in various biochemical pathways .

Biological Activities

Research indicates that compounds containing the oxadiazole ring exhibit a range of biological activities:

- Anticancer Activity : Oxadiazole derivatives have shown potential as anticancer agents. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

- Antimicrobial Properties : Studies suggest that oxadiazole-containing compounds possess antibacterial and antifungal properties. They have been tested against Gram-positive and Gram-negative bacteria as well as fungi, showing varying degrees of effectiveness .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- Antitumor Activity : A study reported that a related oxadiazole derivative exhibited significant cytotoxicity against a panel of human tumor cell lines with IC50 values as low as 2.76 µM against ovarian cancer cells . This suggests that similar compounds may also possess notable antitumor properties.

- Mechanistic Studies : Research has shown that oxadiazole derivatives can inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are involved in cancer progression and other diseases .

- Pharmacological Potential : A review indicated that 1,2,4-oxadiazoles have been explored for their pharmacological potential across various therapeutic areas including neurodegenerative disorders and infectious diseases .

Comparative Analysis

To better understand the unique properties of this compound compared to other similar compounds, the following table summarizes some key characteristics:

| Compound Name | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| This compound | Antitumor, Antimicrobial | Not specified | Enzyme inhibition |

| Related Oxadiazole Derivative | Antitumor | 2.76 µM (Ovarian Cancer) | HDAC inhibition |

| Benzimidazole Derivative | Antimicrobial | 2 µg/ml (S. aureus) | Bacterial cell wall synthesis inhibition |

特性

IUPAC Name |

tert-butyl 3-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O3/c1-11(2,3)18-10(16)15-5-7(6-15)9-14-13-8(4-12)17-9/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSQDXOIQARUBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NN=C(O2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。